Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
Tert-butyl 1-oxo-6-azaspiro[34]octane-6-carboxylate is a spirocyclic compound characterized by its unique structural frameworkThe spirocyclic structure imparts unique chemical properties, making it a valuable building block in drug discovery and other scientific research areas .
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a manner similar to other azaspiro compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 1-oxo-6-azaspiro[3Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “Tert-butyl 1-oxo-6-azaspiro[3Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds .
Scientific Research Applications
Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, providing a versatile scaffold for constructing diverse chemical entities.
Material Science: Its unique structure makes it useful in the design of novel materials with specific properties, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 8-oxo-6-azaspiro[3.4]octane-6-carboxylate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate:
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A smaller spirocyclic compound with different ring sizes, offering unique chemical and biological properties.
Uniqueness
Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate stands out due to its specific spirocyclic framework, which provides a balance of stability and reactivity. This makes it particularly valuable in drug discovery, where such properties are crucial for developing effective and selective therapeutic agents .
Properties
IUPAC Name |
tert-butyl 3-oxo-6-azaspiro[3.4]octane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-6-12(8-13)5-4-9(12)14/h4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPQZAVVKDORTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719169 |
Source
|
Record name | tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251010-17-9 |
Source
|
Record name | tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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